

# Application Notes and Protocols for Solvent Casting of Tecoflex™ Films

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## Compound of Interest

Compound Name: Tecoflex

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These application notes provide a detailed overview and experimental protocols for creating **Tecoflex™** thermoplastic polyurethane (TPU) films using solvent casting methods. This technique is widely employed in the development of drug delivery systems, medical device coatings, and other biomedical applications due to its simplicity and versatility.

## Introduction to Solvent Casting of Tecoflex™

Solvent casting is a common laboratory and industrial technique for forming thin polymer films. The process involves dissolving the polymer in a suitable solvent, spreading the solution evenly over a substrate, and evaporating the solvent to leave behind a solid film. For **Tecoflex™**, a medical-grade aliphatic polyether-based TPU, this method allows for the incorporation of active pharmaceutical ingredients (APIs) and the formation of films with controlled thickness and properties. The choice of solvent, polymer concentration, and drying conditions are critical parameters that influence the final characteristics of the film.

## Materials and Equipment

Materials:

- **Tecoflex™** pellets (e.g., EG-80A, EG-93A, SG-80A)
- Solvents (High Purity/HPLC Grade):

- Tetrahydrofuran (THF)
- Dimethylacetamide (DMAC)
- Methylene Chloride (MC)
- Dimethylformamide (DMF)
- Chloroform
- Casting Substrate: Glass plates, Petri dishes, or Teflon®-coated surfaces
- Drug substance (if applicable)
- Plasticizers (e.g., glycerol, polyethylene glycol) (optional)
- Acetone (for cleaning)

Equipment:

- Analytical balance
- Glass beakers or flasks
- Magnetic stirrer and stir bars, or a rotating flask
- Heating mantle or water bath (optional, for accelerated dissolution)
- Fume hood
- Leveling table
- Casting knife or a pipette
- Drying oven (conventional or vacuum)
- Desiccator

- Film characterization equipment (e.g., tensile tester, scanning electron microscope, dissolution apparatus)

## Experimental Protocols

### Protocol 1: General Method for Tecoflex™ Film Casting

This protocol is based on manufacturer guidelines and common laboratory practices.

#### 1. Polymer Pre-Drying:

- **Tecoflex™** pellets are hygroscopic and should be dried prior to dissolution to prevent defects in the film.
- Dry the pellets in a circulating air oven at 75°C for 5 hours or in a desiccant dryer at 65°C (for Shore A grades) to 80°C (for Shore D grades) for 2-4 hours.[\[1\]](#)

#### 2. Solution Preparation:

- In a fume hood, weigh the desired amount of dried **Tecoflex™** pellets and dissolve them in a suitable solvent (e.g., THF, DMAC, MC).
- An initial solids content of 3% to 7% (w/w) is recommended for initial trials.[\[1\]](#) The viscosity of the solution can be adjusted by adding more polymer or solvent.[\[1\]](#)
- For drug-loaded films, dissolve the API in a small amount of the solvent before adding it to the polymer solution, or add it directly to the polymer solution if compatible.
- Dissolution can be achieved at room temperature by stirring or rolling, which may take up to 48 hours.[\[1\]](#)
- To accelerate dissolution, the mixture can be heated to 60°C in a sealed glass reactor with a condenser.[\[1\]](#)

#### 3. Casting the Solution:

- Thoroughly clean the casting substrate with acetone and ensure it is level.[\[1\]](#)
- Pour a predetermined volume of the polymer solution onto the center of the substrate.
- Gently tilt the substrate or use a casting knife to spread the solution evenly to the desired thickness.

#### 4. Solvent Evaporation (Drying):

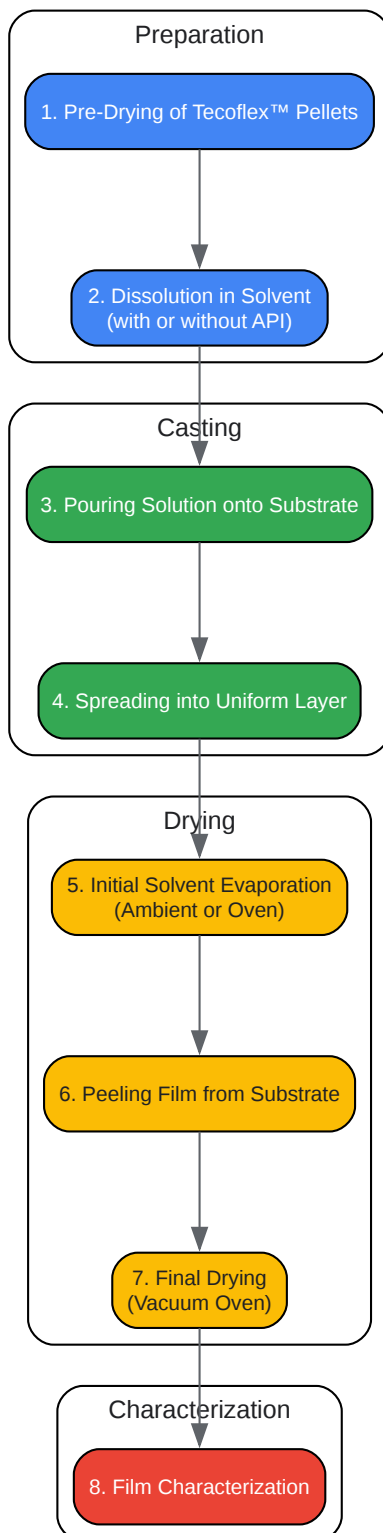
- Place the cast film in a fume hood at ambient temperature to allow for slow solvent evaporation. This helps to minimize the formation of bubbles and surface defects.
- Alternatively, for faster drying, place the film in an oven at a temperature below the boiling point of the solvent. For example, a polyurethane solution in DMF can be dried at 60°C for 24 hours. A 10% w/v polyurethane solution in chloroform can be dried in a vacuum oven at 40°C overnight.
- Drying until a "skin" forms is a key indicator of initial solidification.<sup>[1]</sup>

#### 5. Film Peeling and Final Drying:

- Once the film is sufficiently dry and self-supporting, carefully peel it from the substrate.
- For complete solvent removal, a final drying step is recommended. This can involve placing the film in a vacuum oven at a moderate temperature (e.g., 40-60°C) for an extended period (e.g., 24-48 hours). A de-aeration period of at least 24 hours is also suggested.<sup>[1]</sup>

## Experimental Workflow Diagram

## Experimental Workflow for Solvent Casting of Tecoflex™ Films

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Caption: A flowchart of the solvent casting process for **Tecoflex™** films.

## Quantitative Data and Characterization

The properties of solvent-cast **Tecoflex™** films are highly dependent on the processing parameters. The following tables summarize the effects of these parameters on key film characteristics.

### Effect of Solvent on Film Properties

The choice of solvent can significantly impact the surface morphology and mechanical properties of the resulting film.<sup>[2]</sup>

Solvent	Polymer	Concentration (% w/v)	Drying Conditions	Resulting Film Properties	Reference
Chloroform	Polyurethane	10	Room temperature overnight, then 40°C in vacuum oven overnight	Clear, colorless film	
Dimethylformamide (DMF)	Polyurethane	8	60°C for 24 hours	Transparent film	

Note: Specific quantitative data for the effect of different solvents on **Tecoflex™** film properties is limited in the reviewed literature. It is known that the thermodynamic quality of the solvent determines the polymer chain conformation in solution, which in turn affects the film's structure (dense vs. porous).<sup>[2]</sup>

### Effect of Polymer Concentration on Film Properties

Polymer concentration influences film thickness and can affect drug release kinetics.

Polymer	Concentration (% w/w)	Film Thickness (mm)	Drug Release Profile	Reference
Tecoflex™ EG-80A	3	N/A	N/A	<a href="#">[1]</a>
Tecoflex™ EG-80A	5	N/A	N/A	<a href="#">[1]</a>
Tecoflex™ EG-80A	7	N/A	N/A	<a href="#">[1]</a>
Polyurethane	10	N/A	Slower release with higher polymer content	

Note: While specific thickness values for varying **Tecoflex™** concentrations were not found, it is a direct relationship where higher concentration or casting volume results in a thicker film. Higher polymer content generally leads to a slower drug release rate.

## Effect of Drying Conditions on Film Properties

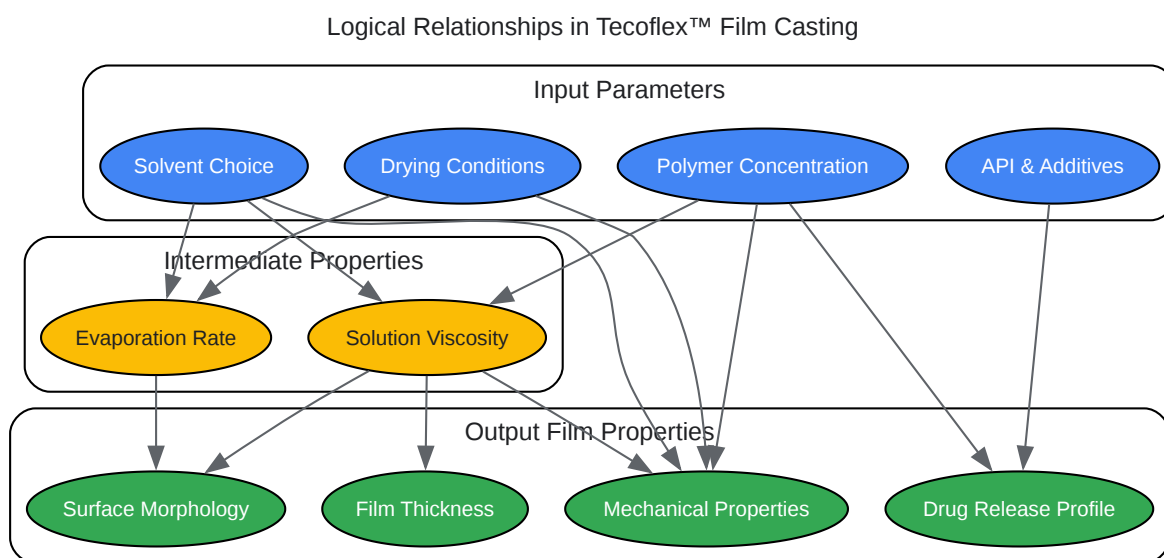
Drying temperature and time are crucial for solvent removal and preventing film defects.

Polymer	Drying Temperature (°C)	Drying Time (hours)	Observations	Reference
Polyurethane in DMF	60	24	Uniform, transparent film	
Polyurethane in Chloroform	40 (vacuum)	Overnight	Clear, colorless film	
Carboxymethylcellulose	45	N/A	Fastest drying rate with good film formation	

Note: Drying above the boiling point of the solvent is not recommended due to the potential for bubble formation.[1] A high drying temperature can reduce the overall drying time but may also impact the stability of the film.

## Logical Relationships in Solvent Casting

The interplay between the key parameters of solvent casting determines the final properties of the **Tecoflex™** film. This relationship can be visualized as a logical flow.



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Caption: Interdependencies of parameters in the solvent casting of **Tecoflex™** films.

## Troubleshooting

- Bubbles in the film: This can be caused by entrapped air during mixing or by drying at a temperature above the solvent's boiling point.[1] Degas the solution before casting and ensure a controlled, slow evaporation process.
- Cracked or brittle films: This may result from insufficient plasticizer, rapid drying, or high internal stresses. Consider adding a plasticizer or optimizing the drying conditions.



- Inconsistent film thickness: This is often due to an uneven casting surface or non-uniform spreading of the polymer solution. Ensure the casting substrate is perfectly level.
- Cloudy or opaque films: This can be caused by polymer precipitation (if a poor solvent is used), moisture contamination, or drug crystallization. Ensure the polymer is fully dissolved and use anhydrous solvents if necessary.

## Safety Precautions

- Always work in a well-ventilated fume hood when handling organic solvents.
- Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
- Be aware of the flammability and toxicity of the solvents being used and follow all institutional safety guidelines.

By carefully controlling the parameters outlined in these application notes, researchers can reproducibly fabricate **Tecoflex**<sup>™</sup> films with tailored properties for a wide range of biomedical applications.

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